2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine
Description
Significance of Modified Nucleosides as Research Tools
Nucleosides, the fundamental building blocks of DNA and RNA, have been a cornerstone in the development of therapeutic agents and molecular probes. asm.org Chemical modifications to the natural nucleoside structure can impart novel properties, leading to compounds with enhanced stability, altered biological activity, and unique spectroscopic signatures. nih.gov These modified nucleosides are invaluable in a wide range of research applications, from elucidating enzymatic mechanisms to developing new therapeutic strategies against viral infections and cancer. nih.govoup.com
Overview of 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine within Nucleoside Analog Research Paradigms
This compound is a purine (B94841) nucleoside analog that has garnered attention for its potential antitumor activities. nordicbiosite.com Its mechanism of action is believed to involve the inhibition of DNA synthesis and the induction of apoptosis, pathways commonly targeted in cancer therapy. nordicbiosite.com This compound is a prime example of how strategic chemical modifications can create a molecule with specific biological effects. The key modifications in this compound are:
N4-Benzoyl group: The benzoyl group attached to the exocyclic amine of the cytosine base serves as a protecting group during chemical synthesis, particularly in the construction of oligonucleotides. researchgate.net
5-Methyl group: The methyl group at the 5th position of the cytosine base is a modification also found in natural DNA (in the form of 5-methylcytosine), where it plays a crucial role in epigenetic regulation.
The combination of these modifications makes this compound a valuable tool for various research applications, particularly in the synthesis of modified oligonucleotides for structural and functional studies.
Structure
3D Structure
Properties
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O5/c1-9-7-21(16-12(18)13(23)11(8-22)26-16)17(25)20-14(9)19-15(24)10-5-3-2-4-6-10/h2-7,11-13,16,22-23H,8H2,1H3,(H,19,20,24,25)/t11-,12-,13-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFJFDMISFYWRE-BRXULGCHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)CO)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001238814 | |
| Record name | Cytidine, N-benzoyl-2′-deoxy-2′-fluoro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001238814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182495-81-4 | |
| Record name | Cytidine, N-benzoyl-2′-deoxy-2′-fluoro-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182495-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cytidine, N-benzoyl-2′-deoxy-2′-fluoro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001238814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Chemical Properties
A plausible synthetic approach would begin with a suitably protected 2'-deoxy-2'-fluoro-5-methylcytidine (B12316880). The synthesis would then proceed through the following key steps:
Protection of the Exocyclic Amine: The N4-amino group of the cytosine base is protected with a benzoyl group. This is often achieved by reacting the starting nucleoside with benzoic anhydride (B1165640) or benzoyl chloride. researchgate.net This protection is crucial to prevent side reactions during subsequent steps.
Protection of the 5'-Hydroxyl Group: The primary 5'-hydroxyl group of the sugar moiety is typically protected with a dimethoxytrityl (DMT) group. oup.com This bulky protecting group allows for the specific modification of the 3'-hydroxyl group and is readily removed under acidic conditions. oup.com
Phosphitylation of the 3'-Hydroxyl Group: The final step to prepare the nucleoside for automated oligonucleotide synthesis is the phosphitylation of the 3'-hydroxyl group to create a phosphoramidite (B1245037). biosynth.com This phosphoramidite is the reactive monomer used in the solid-phase synthesis of DNA and RNA. biosynth.combiosynth.com
The resulting compound, N4-Benzoyl-2'-deoxy-5'-O-DMT-2'-fluoro-5-methylcytidine 3'-CE phosphoramidite, is a stable building block that can be incorporated into synthetic oligonucleotides. biosynth.com Following oligonucleotide synthesis, the protecting groups (benzoyl and DMT) are removed to yield the final modified oligonucleotide. nih.gov
Table 1: Key Protecting Groups in the Synthesis of Modified Nucleosides
| Protecting Group | Target Functional Group | Purpose |
| Benzoyl (Bz) | Exocyclic amine of cytosine (N4) | Prevents side reactions during oligonucleotide synthesis. |
| Dimethoxytrityl (DMT) | 5'-Hydroxyl group of the sugar | Allows for selective reaction at the 3'-hydroxyl group and facilitates purification. |
Biochemical Mechanisms of Action in Research Contexts
Cellular Uptake and Intracellular Anabolism of 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine Analogs
For a nucleoside analog to exert its biological effect, it must first be transported into a cell and then undergo a series of enzymatic modifications, a process known as anabolism. This intracellular activation is a critical determinant of the compound's potency and cellular activity. nih.gov
The activation of 2'-deoxy-2'-fluorocytidine (B130037) analogs begins with a series of phosphorylation events catalyzed by host cell nucleoside and nucleotide kinases. nih.govmdpi.com This multi-step process converts the parent nucleoside into its active triphosphate form.
The initial and often rate-limiting step is the conversion of the nucleoside to its 5'-monophosphate derivative. nih.gov This reaction is primarily catalyzed by deoxycytidine kinase (dCK), a key enzyme in the pyrimidine (B1678525) salvage pathway. nih.govnih.gov Other enzymes, such as uridine-cytidine kinase (UCK), may also contribute to this initial phosphorylation. nih.gov Analogs with modifications at the 2'-position of the sugar moiety, such as a fluorine atom, are recognized as substrates by these kinases. researchgate.netoup.com
Once the monophosphate is formed, it is sequentially phosphorylated to the diphosphate (B83284) and then the triphosphate form. The phosphorylation of the monophosphate to the diphosphate is typically carried out by UMP-CMP kinase. nih.gov The final step, the conversion of the diphosphate to the active triphosphate metabolite, is catalyzed by nucleoside diphosphate kinase (NDPK). nih.gov The resulting 2'-deoxy-2'-fluoro-5-methylcytidine (B12316880) triphosphate is the pharmacologically active species that can interfere with nucleic acid synthesis.
Table 1: Key Enzymes in the Phosphorylation Pathway of 2'-Deoxy-2'-fluorocytidine Analogs
| Step | Enzyme | Substrate | Product |
|---|---|---|---|
| Initial Phosphorylation | Deoxycytidine Kinase (dCK) | 2'-Deoxy-2'-fluorocytidine analog | 2'-Deoxy-2'-fluorocytidine analog-monophosphate |
| Second Phosphorylation | UMP-CMP Kinase | 2'-Deoxy-2'-fluorocytidine analog-monophosphate | 2'-Deoxy-2'-fluorocytidine analog-diphosphate |
| Final Phosphorylation | Nucleoside Diphosphate Kinase (NDPK) | 2'-Deoxy-2'-fluorocytidine analog-diphosphate | 2'-Deoxy-2'-fluorocytidine analog-triphosphate |
In addition to the primary phosphorylation pathway, cytidine (B196190) analogs can be shunted into a secondary metabolic route through deamination. This process, catalyzed by cytidine deaminase (CDA), involves the hydrolytic removal of the amine group from the cytosine base, converting it to a uracil (B121893) base. mdpi.comnih.govresearchgate.netresearchgate.net
This enzymatic conversion can occur at the level of the nucleoside monophosphate. nih.gov For instance, the monophosphate of a related compound, β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130), is deaminated to its corresponding uridine (B1682114) monophosphate congener. nih.gov This uridine monophosphate is then subsequently phosphorylated to its active triphosphate form, which can also act as an inhibitor of polymerases. mdpi.comnih.gov Therefore, the initial cytidine analog can give rise to two distinct active triphosphate metabolites: the parent cytidine triphosphate and the corresponding uridine triphosphate. nih.gov
Modulation of Host and Viral Enzyme Activities
The active triphosphate metabolites of this compound and its analogs function by interfering with the activity of polymerases, the enzymes responsible for synthesizing DNA and RNA. mdpi.comnih.gov
The primary mechanism of action for the triphosphate forms of these analogs is the inhibition of DNA synthesis. biozol.de This is achieved through direct interaction with DNA polymerases, leading to a disruption of the DNA elongation process.
The triphosphate metabolites of 2'-fluoro-nucleosides can serve as substrates for various mammalian DNA polymerases, including polymerase α, β, and γ. nih.govasm.org Human DNA polymerase α (pol α), which is involved in the initiation of DNA replication, and DNA polymerase γ (pol γ), the mitochondrial DNA polymerase, have been shown to incorporate 2'-fluorinated deoxynucleoside triphosphates (2'-FdNTPs). nih.gov
The efficiency of incorporation and the inhibitory potential can vary between the different polymerases. For example, studies with related compounds have shown that the triphosphate forms can be potent inhibitors of DNA polymerase γ, which may contribute to mitochondrial toxicity observed with some nucleoside analogs. asm.org The interaction with these essential cellular enzymes underscores the potential for these compounds to interfere with normal cellular DNA replication and repair processes.
Table 2: Interaction of 2'-Fluorinated Nucleoside Triphosphates with Human DNA Polymerases
| DNA Polymerase | Function | Interaction with 2'-FdNTPs | Reference |
|---|---|---|---|
| Polymerase α (pol α) | DNA Replication (Initiation) | Can incorporate 2'-FdNTPs | nih.gov |
| Polymerase β (pol β) | DNA Repair | Can be inhibited by related analogs |
| Polymerase γ (pol γ) | Mitochondrial DNA Replication | Can incorporate 2'-FdNTPs | nih.gov |
The inhibition of DNA polymerases by 2'-fluorinated nucleoside triphosphates occurs through two primary mechanisms: competitive inhibition and chain termination. mdpi.comnih.gov
Competitive Inhibition: The triphosphate analog, due to its structural similarity to the natural deoxynucleoside triphosphates (dNTPs), competes with the endogenous substrates for the active site of the DNA polymerase. nih.gov By binding to the enzyme, the analog prevents the incorporation of the correct, natural nucleotide, thus slowing down or halting the process of DNA synthesis.
Chain Termination: If the polymerase incorporates the analog triphosphate into the growing DNA strand, it can lead to the termination of chain elongation. nih.govmdpi.com The presence of the fluorine atom at the 2'-position of the sugar ring can, after incorporation, prevent the formation of the subsequent phosphodiester bond required to add the next nucleotide. This premature cessation of DNA synthesis results in the production of truncated, non-functional DNA fragments. nih.gov This mechanism is a hallmark of many antiviral and anticancer nucleoside analogs. nih.govmdpi.com
Targeting Viral Polymerases
This compound belongs to a class of molecules known as nucleoside analogs, which are synthetic compounds with a structure similar to natural nucleosides. biosynth.comnordicbiosite.com These analogs are a cornerstone of antiviral therapy, primarily functioning by disrupting the replication of viral genetic material. nih.govmdpi.com The central target for these analogs in many RNA viruses is an enzyme called RNA-dependent RNA polymerase (RdRp), which is essential for replicating the viral genome. nih.govnih.gov
The mechanism of action begins after the nucleoside analog enters a host cell. For the analog to become active, it must be chemically modified by cellular enzymes called kinases, which add three phosphate (B84403) groups to it, converting it into a nucleoside triphosphate analog. nih.govnih.gov This triphosphate form is the active drug and structurally mimics the natural nucleoside triphosphates (NTPs) that the viral RdRp uses as building blocks for new RNA strands. mdpi.com
During viral replication, the RdRp enzyme can mistakenly incorporate the nucleoside triphosphate analog into the growing viral RNA chain. nih.gov Once incorporated, these analogs can halt further elongation of the RNA strand, a process known as chain termination. nih.govresearchgate.net This termination can occur because the analog lacks the necessary chemical group (a 3'-hydroxyl group) for the next nucleotide to be added, or because the presence of the analog in the chain distorts its structure, preventing the polymerase from continuing its work. nih.gov
Specifically, 2'-fluorinated nucleosides have demonstrated potent antiviral activity. nih.govnih.gov For instance, the related compound 2'-deoxy-2'-fluorocytidine has been shown to reduce the replication of Hepatitis C virus (HCV) RNA. oup.com While its effectiveness against SARS-CoV-2 was found to be marginal, the principle of targeting the viral RdRp remains the same. oup.com The triphosphate form of these analogs competes with natural NTPs for the active site of the polymerase. nih.govnih.gov While direct, extensive studies on this compound against Bunyaviruses and SARS-CoV-2 are not detailed in the provided results, the established mechanism of related 2'-fluoro nucleoside analogs suggests a similar mode of action by targeting their respective RdRp enzymes. nih.govresearchgate.net
A critical feature of a successful antiviral nucleoside analog is its ability to selectively inhibit the viral polymerase without significantly affecting the host cell's own DNA or RNA polymerases. nih.gov This selectivity is crucial to minimize toxicity to the patient. The basis for this specificity lies in the structural and functional differences between viral and host polymerases. nih.gov
Viral RdRp enzymes are often more accommodating to nucleoside analogs than human polymerases. nih.gov Modifications to the sugar part of the nucleoside, such as the addition of a fluorine atom at the 2' position, can influence the molecule's three-dimensional shape. nih.govmdpi.com This altered shape may be preferentially recognized and bound by the active site of the viral RdRp over host polymerases. nih.gov
Furthermore, the activation of the nucleoside analog via phosphorylation can be more efficient in virus-infected cells. nih.gov This leads to a higher concentration of the active triphosphate form of the drug within the cells where it is needed most, enhancing its antiviral effect while limiting its impact on uninfected cells. The combination of preferential uptake by the viral polymerase and concentrated activation within infected cells contributes to the therapeutic window of these antiviral agents. nih.gov However, a lack of selectivity can lead to the targeting of cellular polymerases, which was a reason a promising compound like 2'-deoxy-2'-fluorocytidine was not pursued further despite its potent anti-HCV activity. nih.gov
Interaction with DNA Methyltransferases (DNMTs)
In addition to their antiviral properties, fluorinated cytidine analogs like 5-fluoro-2'-deoxycytidine (B1672315) have been investigated as anticancer agents due to their ability to inhibit DNA methyltransferases (DNMTs). nih.govnih.govnih.gov DNMTs are enzymes that attach methyl groups to DNA, an epigenetic modification that plays a key role in regulating gene expression. researchgate.net In many cancers, abnormal DNA methylation silences tumor suppressor genes. medchemexpress.com
Cytidine analogs exert their effect by acting as "suicide inhibitors" or mechanism-based inhibitors. tandfonline.com After being incorporated into newly synthesized DNA during cell division, they take the place of natural cytosine bases. researchgate.net The DNMT enzyme recognizes this analog as a normal cytosine and attempts to transfer a methyl group to it. However, the chemical structure of the analog, particularly modifications at the 5-position of the pyrimidine ring (like a fluorine atom), prevents the final step of the methylation reaction from completing. nih.govtandfonline.com This results in the DNMT enzyme becoming permanently and covalently trapped on the DNA. nih.govtandfonline.com This irreversible binding depletes the cell of active DNMTs, leading to a passive, replication-dependent loss of methylation patterns in the genome. researchgate.net
The inhibition of DNMTs and subsequent reduction in DNA methylation can have a profound impact on gene expression. youtube.comyoutube.com By removing the repressive methyl marks from the promoter regions of genes, DNMT inhibitors can lead to the reactivation of previously silenced tumor suppressor genes. tandfonline.com The restoration of these genes can re-establish critical cellular functions that control growth and induce cell death, thereby exerting an anticancer effect. ssu.ac.ir
Studies in human hepatocellular carcinoma cell lines have shown that treatment with 5'-fluoro-2'-deoxycytidine can alter the expression of genes involved in the intrinsic apoptotic pathway. ssu.ac.irnih.gov For example, it can lead to the up-regulation of pro-apoptotic genes like BAX and BAK and the down-regulation of anti-apoptotic genes like Bcl-2. ssu.ac.irnih.gov This shift in the balance of gene expression pushes the cancer cell towards programmed cell death. ssu.ac.ir The ability of these compounds to remodel the epigenetic landscape and restore normal gene function is a key mechanism behind their therapeutic potential in oncology. nih.gov
Induction of Apoptosis in Research Cell Lines
The ultimate goal of many anticancer therapies is to induce apoptosis, or programmed cell death, in malignant cells. bio-rad-antibodies.com Nucleoside analogs, including this compound, are known to induce apoptosis through their mechanisms of action. nordicbiosite.comchemsrc.combiozol.de
The induction of apoptosis by these compounds is often a direct consequence of their incorporation into DNA. chemsrc.com This can cause DNA damage and stalls in DNA replication, which triggers a cellular DNA damage response. nih.gov If the damage is too severe to be repaired, the cell is directed to undergo apoptosis. nih.gov Studies comparing 2',2'-difluorodeoxycytidine (gemcitabine) with another nucleoside analog, cytosine arabinoside, in human leukemic cell lines showed that both were potent, concentration-dependent inducers of DNA fragmentation, a hallmark of apoptosis. nih.gov
Furthermore, as discussed previously, the epigenetic effects of these analogs contribute significantly to their pro-apoptotic activity. By reactivating tumor suppressor genes through DNMT inhibition, these compounds can restore the cell's natural apoptotic machinery. ssu.ac.ir For instance, reactivating genes like p21 can halt the cell cycle, while reactivating members of the BAX and BAK families can directly trigger the apoptotic cascade. ssu.ac.irnih.gov Research in various human hepatocellular carcinoma cell lines demonstrated that 5'-fluoro-2'-deoxycytidine significantly induced apoptosis by modulating the expression of these key regulatory genes. ssu.ac.irnih.govresearchgate.net
Structure Activity Relationship Sar Studies and Molecular Design
Influence of 2'-Fluorine Substitution on Ribose Conformation and Enzymatic Recognition
The introduction of a fluorine atom at the 2'-position of the ribose sugar is a key modification that significantly alters the nucleoside's properties. This substitution has a profound impact on the sugar's conformational preference, which in turn affects how the molecule is recognized and processed by various enzymes.
The furanose ring of a nucleoside is not planar and exists in a dynamic equilibrium between two major puckered conformations: the 'North' (N) and 'South' (S) conformations. mdpi.com The substitution of the 2'-hydroxyl group with fluorine can shift this equilibrium. It has been suggested that a 2'-α-fluoro substitution tends to favor a North (C3'-endo) conformation, which is often associated with activity against RNA viruses. mdpi.com Conversely, a 2'-β-fluoro substitution is thought to favor a South (C2'-endo) conformation, which is linked to activity against DNA viruses. mdpi.com This conformational bias is critical for the proper orientation of the nucleoside within the active site of polymerases and kinases, thereby influencing its substrate efficiency and inhibitory potential.
| Modification | Ribose Conformation Preference | Impact on Glycosidic Bond Stability | Implication for Enzymatic Recognition |
| 2'-α-Fluoro | North (C3'-endo) | Increased | Favored by RNA virus polymerases |
| 2'-β-Fluoro | South (C2'-endo) | Increased | Favored by DNA virus polymerases |
| 2'-OH (natural) | Dynamic equilibrium | Normal | Standard substrate for many enzymes |
Impact of N4-Benzoyl Group on Nucleoside Stability and Cell Permeability for Research Applications
The N4-benzoyl group is an acyl protecting group attached to the exocyclic amine of the cytosine base. In the context of chemical synthesis and research applications, this group serves several important functions related to stability and permeability.
During the synthesis of oligonucleotides or other complex molecules incorporating 2'-Deoxy-2'-fluoro-5-methylcytidine (B12316880), the N4-benzoyl group protects the primary amine from reacting with other reagents. This ensures that chemical modifications occur at the desired positions on the molecule.
In terms of stability, the benzoyl group can provide steric hindrance, protecting the N4-amino group from enzymatic deamination. Deamination of cytidine (B196190) analogs can lead to the formation of uridine (B1682114) analogs, which may have different biological activities or be inactive. By preventing this conversion, the N4-benzoyl group helps to maintain the integrity and intended biological activity of the parent compound during in vitro studies.
For research applications, particularly those involving cell-based assays, the lipophilic nature of the benzoyl group can enhance the cell permeability of the nucleoside analog. acs.org The plasma membrane is a lipid bilayer that restricts the passage of polar molecules like nucleosides. By increasing the lipophilicity of the molecule, the N4-benzoyl group can facilitate its passive diffusion across the cell membrane, leading to higher intracellular concentrations. However, it is important to note that for the nucleoside to be biologically active, this protecting group must typically be cleaved intracellularly by cellular esterases to reveal the free amine, which is essential for proper base pairing.
| Group | Key Function | Impact on Stability | Effect on Cell Permeability |
| N4-Benzoyl | Protecting group | Prevents enzymatic deamination | Increases lipophilicity, potentially enhancing cell uptake |
| N4-Amino (unprotected) | Base pairing | Susceptible to deamination | Lower passive diffusion |
Role of 5-Methyl Group in Base Stacking and Receptor Binding
The presence of a methyl group at the 5-position of the cytosine base, which effectively converts it to a 5-methylcytosine (B146107) base, has significant implications for its interactions within a DNA or RNA duplex and with proteins.
In the context of a nucleic acid duplex, the 5-methyl group contributes to the stability of the helix through enhanced base stacking interactions. nih.gov The methyl group is hydrophobic and can interact favorably with the adjacent bases in the strand, leading to a more stable duplex structure. This increased stability can be important for applications in antisense oligonucleotides and other nucleic acid-based technologies.
From the perspective of receptor binding, the 5-methyl group acts as an important recognition element for many proteins that bind to DNA. nih.gov For instance, in the major groove of the DNA double helix, the 5-methyl group presents a "knob" that can be specifically recognized by amino acid side chains of DNA-binding proteins, such as methyl-CpG-binding domain (MBD) proteins. This recognition is crucial for epigenetic regulation in biological systems. In the context of a therapeutic or research molecule, the presence of this methyl group can either enhance or hinder its interaction with target enzymes or proteins, depending on the specific requirements of the binding pocket. For example, some DNA polymerases and methyltransferases have specific recognition patterns for 5-methylcytosine.
| Feature | Influence on Base Stacking | Role in Receptor Binding |
| 5-Methyl Group | Enhances stacking interactions, increasing duplex stability. nih.gov | Acts as a recognition element for proteins in the major groove of DNA. nih.gov |
| Hydrogen at C5 (Cytosine) | Standard base stacking. | Lacks the specific recognition feature of the methyl group. |
Stereochemical Requirements for Optimal Biochemical Activity (e.g., D- vs. L-Nucleoside Analogs)
Nucleosides are chiral molecules, and their biological activity is highly dependent on their stereochemistry. The naturally occurring nucleosides are of the D-configuration. azolifesciences.comlibretexts.org However, synthetic nucleoside analogs can be prepared in either the D- or the L-configuration. The choice of stereoisomer can have a profound impact on the molecule's biochemical activity, metabolism, and toxicity.
Enzymes, being chiral themselves, often exhibit a high degree of stereoselectivity for their substrates. nih.gov Many of the enzymes involved in nucleoside metabolism, such as kinases and polymerases, have evolved to recognize and process D-nucleosides. As a result, L-nucleoside analogs are often poor substrates for these enzymes. This can be advantageous in some therapeutic strategies, as it can lead to a different pharmacological profile. For instance, some L-nucleoside analogs have been found to possess potent antiviral activity, possibly because they are less susceptible to degradation by cellular enzymes or because they inhibit viral enzymes that are less stereoselective than their human counterparts. nih.gov
The stereochemistry at the 2'-position is also critical. The "up" or "down" orientation of the 2'-substituent relative to the plane of the sugar ring (β or α, respectively) determines whether the nucleoside is a ribo- or arabino-configured analog, which in turn affects its conformational properties and recognition by enzymes.
The D- versus L-configuration can also influence the ability of the nucleoside analog to be incorporated into growing DNA or RNA chains and its effect on the structure of the resulting nucleic acid. In general, the D-isomers are more likely to be recognized by cellular enzymes and incorporated into DNA or RNA, which can be the basis of their therapeutic effect (e.g., chain termination) but also a source of toxicity. L-isomers, being less readily processed by cellular machinery, may have a better safety profile in some cases.
| Stereoisomer | Interaction with Cellular Enzymes | Typical Biochemical Activity |
| D-Nucleoside Analog | Generally recognized and metabolized. nih.gov | Can act as substrates or inhibitors for polymerases and kinases. |
| L-Nucleoside Analog | Often poor substrates for cellular enzymes. nih.gov | May exhibit selective activity against viral enzymes and have a different toxicity profile. |
Applications in Advanced Molecular and Cellular Research
Utilization as Mechanistic Probes for Nucleic Acid-Modifying Enzymes
The unique electrochemical properties of fluorinated nucleosides make them excellent probes for studying the intricate mechanisms of enzymes that interact with DNA and RNA.
Oligonucleotides containing fluorinated cytosine analogues are powerful tools for investigating the catalytic mechanisms of DNA methyltransferases (DNMTs). oup.comnih.gov These enzymes catalyze the transfer of a methyl group to the C5 position of cytosine, an essential epigenetic modification in mammals. researchgate.netnih.gov The generally accepted mechanism involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the C6 position of the cytosine ring. researchgate.net This step activates the C5 position for methylation by the cofactor S-adenosyl-L-methionine (SAM). researchgate.net
When 5-fluorocytosine (B48100) is incorporated into DNA, it acts as a mechanism-based inhibitor. oup.com The high electronegativity of the fluorine atom at the C5 position allows the initial nucleophilic attack by the enzyme but prevents the final step of the reaction (proton elimination) from occurring. This results in the formation of a stable, covalent complex between the DNMT and the DNA substrate. oup.com This trapped intermediate provides a snapshot of the enzyme-substrate interaction, allowing researchers to identify the active-site nucleophile and study the kinetics and structural details of the methylation process. oup.comnih.gov The use of oligonucleotides chemically synthesized with 5-fluorocytosine residues at specific positions has been instrumental in confirming this catalytic model. oup.comnih.gov
2'-Deoxy-2'-fluoro-modified nucleosides are extensively used to study the active site dynamics of viral polymerases, particularly RNA-dependent RNA polymerases (RdRps), which are crucial for the replication of many RNA viruses. nih.goveur.nl For a nucleoside analog to be active, it must first be converted by cellular kinases into its 5'-triphosphate form. nih.gov This triphosphate analog then acts as a competitive inhibitor of the natural nucleotide substrate for the viral polymerase. nih.gov
Studies on the hepatitis C virus (HCV) NS5B polymerase have shown that 2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) is a potent inhibitor. nih.gov Its triphosphate form inhibits the polymerase, and the compound can function as a nonobligate chain terminator of viral RNA synthesis. nih.gov The presence of the 2'-fluoro modification influences the sugar pucker conformation and the interactions within the enzyme's active site. nih.gov Similarly, 2'-fluoro-2'-deoxycytidine (2'-FdC) has demonstrated significant inhibitory effects on murine norovirus replication. eur.nl Competition assays indicate that its antiviral activity is mediated through interaction with the viral polymerase, as the inhibitory effects can be partially reversed by the addition of the natural substrate, cytidine (B196190) triphosphate (CTP). eur.nl These studies allow researchers to probe the substrate specificity and conformational changes of the polymerase active site during viral replication.
Incorporation into Oligonucleotides for Functional Genomics and Therapeutics Research
The incorporation of 2'-fluoro modifications into synthetic oligonucleotides is a widely adopted strategy to enhance their properties for use in functional genomics and as potential therapeutic agents.
Small interfering RNAs (siRNAs) are powerful tools for silencing gene expression through the RNA interference (RNAi) pathway. A significant challenge for their application is their susceptibility to degradation by cellular nucleases. The 2'-deoxy-2'-fluoro (2'-F) modification is uniquely effective at overcoming this limitation. researchgate.net When incorporated into siRNA strands, 2'-F modifications have little to no negative impact on gene-silencing activity. researchgate.netcncb.ac.cn
Research has shown that 2'-F-modified siRNAs are thermodynamically more stable and significantly more resistant to nuclease degradation than their unmodified counterparts. researchgate.net This enhanced stability translates to improved potency and duration of action. In vivo studies have demonstrated that 2'-F-modified siRNAs can be approximately twice as potent as unmodified siRNAs in silencing target genes. researchgate.net Furthermore, these modifications can help to avoid the activation of innate immune responses. researchgate.net The table below summarizes data on the gene-silencing efficiency of siRNAs with various 2'-F modification patterns, targeting the firefly luciferase gene.
| siRNA Sequence Position Modified | Modification Type | Luciferase Activity (% of Control) | Reference |
|---|---|---|---|
| Unmodified | None | 71.8 | researchgate.net |
| Sequence C | 2'-F | 80.0 | researchgate.net |
| Sequence G | 2'-F | 83.0 | researchgate.net |
| Sequence D | 2'-F | 87.1 | researchgate.net |
Beyond siRNA, 2'-fluoro modifications are used to improve the characteristics of a wide range of nucleic acid-based tools, including antisense oligonucleotides and CRISPR guide RNAs. mdpi.comnih.gov The primary advantage conferred by the 2'-fluoro group is enhanced stability against degradation by nucleases, a critical factor for any oligonucleotide-based tool used in a biological system. nih.govacs.org
In the context of the CRISPR/Cas9 system, chemically modified guide RNAs can increase the efficacy and duration of genome editing. researchgate.net Studies comparing different types of modifications have shown that replacing ribonucleotides with 2'-fluoro nucleotides significantly increases the half-life of guide RNAs in the presence of serum nucleases. mdpi.comnih.gov This increased stability does not compromise, and can even enhance, the DNA cleavage activity of the Cas9 protein. nih.gov Furthermore, certain 2'-modifications in CRISPR guide RNAs have been shown to decrease off-target effects, thereby improving the specificity of genome editing. nih.gov
| crRNA Modification Type | Cleavage Rate Constant (min⁻¹) | Half-Life (min) | Reference |
|---|---|---|---|
| Unmodified | 0.098 ± 0.009 | 7.1 | mdpi.com |
| 2'-Fluoro (F1) | 0.015 ± 0.001 | 46.2 | mdpi.com |
| 2'-O-Methyl (M1) | 0.081 ± 0.008 | 8.6 | mdpi.com |
| Locked Nucleic Acid (L1) | 0.016 ± 0.002 | 43.3 | mdpi.com |
Computational and Theoretical Investigations of Molecular Interactions
Molecular Docking Simulations to Predict Binding to Target Proteins (e.g., Polymerases, DNMTs)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine, key protein targets would include viral polymerases and DNA methyltransferases (DNMTs), given the known activities of similar nucleoside analogs.
Interaction with Polymerases:
2'-fluoro-modified nucleosides are known to be substrates and inhibitors for various viral RNA-dependent RNA polymerases. Docking studies with analogs suggest that the 2'-fluoro group influences the sugar pucker conformation, favoring a C3'-endo (RNA-like) or C2'-endo (DNA-like) conformation, which in turn affects how the nucleoside fits into the active site of the polymerase. The benzoyl group at the N4 position would likely engage in hydrophobic and aromatic stacking interactions within the enzyme's active site, potentially enhancing binding affinity. The 5-methyl group can also contribute to hydrophobic interactions and may play a role in the positioning of the nucleobase within the active site.
Interaction with DNA Methyltransferases (DNMTs):
A hypothetical docking study of this compound with a target protein might yield the following types of interactions:
| Interacting Residue (Hypothetical) | Interaction Type | Moiety of Ligand Involved |
| Aspartic Acid | Hydrogen Bond | N3 of Cytosine |
| Phenylalanine | Pi-Pi Stacking | Benzoyl Group |
| Valine | Hydrophobic Interaction | 5-Methyl Group |
| Serine | Hydrogen Bond | 3'-Hydroxyl Group |
| Arginine | Cation-Pi Interaction | Benzoyl Group |
Molecular Dynamics Simulations to Elucidate Conformational Changes and Binding Mechanisms
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and the stability of ligand-protein complexes. For this compound, MD simulations would be crucial to understand how its structural modifications influence its dynamic behavior and binding mechanisms.
The 2'-fluoro substitution is known to have a significant impact on the sugar pucker equilibrium. MD simulations of similar 2'-fluorinated nucleosides have shown that the electronegativity of the fluorine atom can stabilize a particular sugar conformation, which can pre-organize the nucleoside for binding to its target protein. This can reduce the entropic penalty of binding and thus increase affinity.
The bulky N4-benzoyl group would also be expected to influence the conformational landscape of the nucleoside. MD simulations could reveal whether this group remains in a stable orientation or exhibits flexibility, which would have implications for its interactions within a binding pocket. Furthermore, simulations of the compound bound to a polymerase or DNMT could elucidate the step-by-step mechanism of binding and any induced conformational changes in the protein.
Quantum Chemical Calculations of Electronic Properties and Reactivity Profiles
Quantum chemical calculations are employed to understand the electronic structure, charge distribution, and reactivity of molecules. For this compound, these calculations can provide valuable information about its chemical properties.
The high electronegativity of the fluorine atom at the 2' position would be expected to have a significant electron-withdrawing effect, influencing the charge distribution across the entire molecule. This can affect the pKa of the nucleobase and the stability of the glycosidic bond. Quantum chemical calculations could precisely quantify these effects.
Furthermore, these calculations can determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for predicting the chemical reactivity of the compound. For instance, the susceptibility of the nucleobase to enzymatic attack or the ease of phosphorylation at the 5'-hydroxyl group could be assessed.
A summary of predicted electronic properties from quantum chemical calculations on analogous compounds is presented below:
| Property | Predicted Influence of Structural Moieties |
| Dipole Moment | Increased due to the electronegative fluorine and the polar benzoyl group. |
| HOMO-LUMO Gap | Modified by the electronic effects of the substituents, affecting chemical reactivity. |
| Atomic Charges | Significant redistribution of electron density, particularly around the 2'-fluoro and N4-benzoyl groups. |
| Glycosidic Bond Stability | Potentially altered by the electronic influence of the 2'-fluoro group. |
QSAR (Quantitative Structure-Activity Relationship) Modeling for Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound were found, the principles of QSAR can be applied to understand how its structural features might contribute to its activity.
In a hypothetical QSAR study of a series of N4-acylated-5-methyl-2'-deoxy-2'-fluorocytidine analogs, various molecular descriptors would be calculated and correlated with their inhibitory activity against a specific target, such as a viral polymerase.
Key descriptors in such a model might include:
Topological descriptors: Describing the connectivity and branching of the molecule.
Electronic descriptors: Such as partial charges and dipole moments, influenced by the fluoro and benzoyl groups.
Steric descriptors: Like molecular volume and surface area, which would be significantly affected by the size of the N4-acyl group.
Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which would be influenced by the benzoyl group.
A resulting QSAR equation might take the general form:
Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Based on studies of similar nucleoside analogs, it could be hypothesized that descriptors related to the size and hydrophobicity of the N4-substituent and the electronic properties conferred by the 2'-fluoro group would be significant contributors to the biological activity.
Advanced Analytical Methodologies for Research Characterization
High-Resolution Mass Spectrometry for Metabolite Identification in Biological Samples
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is an indispensable tool for the identification of metabolites of 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine in complex biological samples such as plasma, urine, and cell extracts. The high mass accuracy of HRMS allows for the determination of the elemental composition of parent ions and their fragments, which is critical for the identification of unknown metabolites.
In a typical research workflow, biological samples suspected of containing metabolites are processed and analyzed by LC-HRMS. The resulting data is then scrutinized for signals that could correspond to biotransformations of the parent compound. Common metabolic modifications for nucleoside analogs include hydroxylation, N-debenzoylation, and glucuronidation.
The fragmentation pattern of the parent compound, this compound, provides a reference for identifying its metabolites. The primary fragmentation would involve the cleavage of the glycosidic bond, separating the benzoyl-5-methylcytosine base from the 2-deoxy-2-fluororibose sugar moiety. The benzoyl group is also susceptible to cleavage.
Table 1: Illustrative High-Resolution Mass Spectrometry Fragmentation Data for this compound and Potential Metabolites
| Compound/Metabolite | Predicted [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragments |
| This compound | 374.1309 | 242.0880, 133.0651, 105.0334 | [Benzoyl-5-methylcytosine+H]⁺, [2-deoxy-2-fluororibose]⁺, [Benzoyl]⁺ |
| N-debenzoylated metabolite | 270.1043 | 138.0672, 133.0651 | [5-methylcytosine+H]⁺, [2-deoxy-2-fluororibose]⁺ |
| Hydroxylated metabolite | 390.1258 | 258.0829, 133.0651, 105.0334 | [Hydroxylated benzoyl-5-methylcytosine+H]⁺, [2-deoxy-2-fluororibose]⁺, [Benzoyl]⁺ |
| Glucuronidated metabolite | 550.1627 | 242.0880, 177.0528 | [Benzoyl-5-methylcytosine+H]⁺, [Glucuronic acid]⁺ |
Note: The m/z values are predicted and for illustrative purposes. Actual experimental values may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites and Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of this compound, its synthetic intermediates, and its metabolites. One-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment and connectivity of each atom in the molecule.
¹H NMR spectroscopy would reveal the chemical shifts and coupling constants of the protons in the ribose sugar, the cytosine base, and the benzoyl group. The fluorine atom at the 2'-position of the ribose ring would introduce characteristic splitting patterns for the neighboring protons, H1' and H3'.
¹⁹F NMR is particularly valuable for fluorinated compounds, providing a direct and sensitive method to observe the fluorine atom and its environment. nih.gov The chemical shift of the fluorine signal can provide insights into the conformation of the sugar ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Key Moieties of this compound in a suitable solvent (e.g., DMSO-d₆)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ribose Moiety | ||
| 1' | ~6.2 | ~85 |
| 2' | ~5.4 (ddd) | ~95 (d, ¹JCF) |
| 3' | ~4.5 | ~70 (d, ²JCF) |
| 4' | ~4.1 | ~88 |
| 5' | ~3.7, ~3.8 | ~61 |
| Cytosine Moiety | ||
| 5-CH₃ | ~2.1 | ~12 |
| 6 | ~8.0 | ~141 |
| Benzoyl Moiety | ||
| Ortho-H | ~7.9 | ~130 |
| Meta-H | ~7.5 | ~128 |
| Para-H | ~7.6 | ~133 |
Note: These are predicted chemical shift values and are for illustrative purposes. Actual experimental values can vary based on solvent and other experimental conditions.
Chromatographic Techniques (e.g., HPLC, LC-MS) for Biochemical Pathway Analysis in Research Settings
Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are fundamental for the analysis of biochemical pathways involving this compound. These methods allow for the separation, detection, and quantification of the parent compound and its metabolites in biological samples over time, providing insights into its metabolic fate.
Reversed-phase HPLC is a commonly used technique for the separation of nucleosides and their analogs. nih.gov The choice of the stationary phase (e.g., C18) and the mobile phase composition is optimized to achieve good resolution between the parent compound and its more polar metabolites. UV detection is often employed for quantification, as the pyrimidine (B1678525) and benzoyl chromophores absorb UV light. nih.gov
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This is particularly useful for analyzing complex biological matrices where co-eluting compounds might interfere with UV detection. By monitoring specific m/z values corresponding to the parent drug and its expected metabolites, a highly specific and sensitive analytical method can be developed.
Table 3: Illustrative HPLC Retention Times for this compound and Related Compounds
| Compound | Typical Retention Time (minutes) |
| Cytidine (B196190) | 4.6 nih.gov |
| 5-Methylcytidine (B43896) | ~5.0 |
| 2'-Deoxy-2'-fluorocytidine (B130037) | ~5.5 |
| This compound | ~15.0 |
| N-debenzoylated metabolite | ~6.0 |
| Hydroxylated metabolite | ~13.5 |
Note: Retention times are highly dependent on the specific HPLC method (column, mobile phase, gradient, etc.) and are provided for illustrative comparison of relative polarity.
By employing these advanced analytical methodologies, researchers can build a comprehensive understanding of the metabolic profile and biochemical pathways of this compound, which is essential for its continued investigation in a research context.
Future Research Directions and Prospects in Academic Chemical Biology
Rational Design of Next-Generation 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine Analogs
The rational design of next-generation analogs of this compound is a promising avenue for enhancing its therapeutic potential and elucidating its mechanism of action. The introduction of a fluorine atom at the 2'-position of the ribose sugar is a key modification known to enhance the metabolic stability of the glycosidic bond and influence the sugar pucker conformation, which can impact binding to target enzymes. mdpi.commdpi.com
Future design strategies will likely focus on several key areas:
Modifications of the Ribose Moiety: Systematic alterations to the sugar ring, such as the introduction of additional substituents or the synthesis of carbocyclic analogs, could lead to improved binding affinity and selectivity for target enzymes. For instance, the combination of a 2'-fluoro group with a 2'-C-methyl group has been shown to be effective in other nucleoside analogs. nih.gov
Alterations to the Pyrimidine (B1678525) Base: Modifications to the 5-methylcytidine (B43896) base, including the introduction of different protecting groups at the N4-position or substitutions at the 5-position, could modulate the compound's interaction with cellular machinery and its metabolic fate.
Prodrug Approaches: The development of prodrugs of this compound could enhance its bioavailability and cellular uptake. This could involve the attachment of lipophilic moieties or groups that are cleaved by specific intracellular enzymes to release the active compound.
These design efforts will be heavily reliant on computational modeling and structural biology to predict how novel analogs will interact with their biological targets.
Exploring Novel Biochemical Targets and Therapeutic Avenues in Research Models
While initially investigated for its anticancer potential, the structural features of this compound suggest that it may have a broader range of biochemical targets and therapeutic applications. Fluorinated nucleosides have a well-established history as antiviral agents, and this compound's potential in this area warrants further investigation. mdpi.comsciengine.com
Key research directions include:
Antiviral Activity: Screening the compound against a panel of viruses, particularly those that rely on RNA-dependent RNA polymerases or reverse transcriptases for replication, could uncover novel antiviral applications. nih.gov The 2'-fluoro modification is a hallmark of several successful antiviral nucleoside analogs. nih.gov
Enzyme Inhibition Studies: Detailed enzymatic assays are needed to identify the specific cellular or viral enzymes that are inhibited by the triphosphate form of this nucleoside analog. This will provide a clearer understanding of its mechanism of action and potential off-target effects.
Cancer Cell Line Profiling: A comprehensive evaluation of the compound's activity against a diverse range of cancer cell lines, including those with known resistance mechanisms to existing chemotherapeutics, could identify new therapeutic opportunities. nih.govekb.eg
The use of advanced research models, such as organoids and patient-derived xenografts, will be crucial in validating the therapeutic potential of this compound and its next-generation analogs.
Integration with Emerging Technologies in Chemical Biology and Drug Discovery Research
The integration of this compound and its analogs with emerging technologies can accelerate their development and expand their applications in chemical biology.
Oligonucleotide Synthesis: As a modified nucleoside, this compound can be incorporated into synthetic oligonucleotides. biosynth.comnih.gov This opens up possibilities for its use in antisense therapy, siRNA applications, and as a probe to study DNA and RNA structure and function. The 2'-fluoro modification is known to increase the stability of oligonucleotides against nuclease degradation. acs.org
PET Imaging: The synthesis of a radiolabeled version of this compound, for example with 18F, could enable its use as a probe for Positron Emission Tomography (PET) imaging. mdpi.com This would allow for non-invasive studies of its biodistribution, target engagement, and pharmacokinetics in living organisms.
High-Throughput Screening: The development of robust high-throughput screening assays will be essential for rapidly evaluating the activity of a large number of newly designed analogs against various biological targets.
These technological integrations will provide powerful tools for both fundamental research and preclinical drug development.
Addressing Research Challenges in Specificity and Off-Target Biochemical Interactions
A critical aspect of future research will be to thoroughly characterize and address the challenges related to the specificity and potential off-target effects of this compound.
Mitochondrial Toxicity: A known concern with some nucleoside analogs is their potential to interfere with mitochondrial DNA synthesis, leading to toxicity. eur.nl It will be important to assess the impact of this compound on mitochondrial function in relevant cell models.
Kinase Specificity: The activation of nucleoside analogs requires phosphorylation by cellular kinases. Understanding which kinases are responsible for phosphorylating this compound and the efficiency of this process is crucial for predicting its therapeutic index. nih.gov
Off-Target Enzyme Inhibition: Comprehensive profiling against a panel of human polymerases and other key enzymes will be necessary to identify any potential off-target interactions that could lead to unwanted side effects.
Addressing these challenges through careful molecular design and rigorous biological evaluation will be paramount to the successful translation of this compound or its analogs into valuable research tools or therapeutic agents.
Q & A
Q. What are the optimized synthetic routes for 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine, and how can intermediates be characterized?
The compound can be synthesized via TMSOTf-catalyzed coupling of fluorinated arabinofuranose derivatives with modified nucleobases, followed by deprotection steps (e.g., sodium methoxide treatment). Critical intermediates, such as dibenzoyl-protected precursors, require characterization using H-NMR and mass spectrometry to confirm regiochemistry and purity .
Q. How can researchers assess the purity and stability of fluorinated nucleoside analogs like this compound in biological matrices?
High-performance liquid chromatography (HPLC) with UV detection at 260 nm is recommended for purity analysis. Stability studies should include incubation in phosphate-buffered saline (pH 7.4) and liver microsomes, with degradation monitored over 24 hours using LC-MS/MS to identify hydrolytic or metabolic by-products .
Q. What in vitro assays are suitable for evaluating the antiviral or antiproliferative activity of this compound?
Use plaque reduction assays for antiviral screening (e.g., against hepatitis C or HIV-1) and MTT assays for cytotoxicity profiling in cancer cell lines (e.g., HepG2 or HeLa). EC and CC values should be calculated to determine selectivity indices .
Advanced Research Questions
Q. How does the 2'-fluoro modification influence interactions with viral polymerases or cellular enzymes?
The 2'-fluoro group enhances metabolic stability by resisting enzymatic deamination. However, it may sterically hinder binding to viral reverse transcriptases. Competitive inhibition assays with H-labeled substrates and X-ray crystallography of enzyme-ligand complexes can elucidate binding kinetics and structural impediments .
Q. What strategies resolve contradictions in activity data between fluorinated nucleoside analogs and their non-fluorinated counterparts?
Comparative molecular dynamics simulations can identify conformational differences (e.g., northern vs. southern sugar puckering) that affect RNase H activation or polymerase incorporation. Pair these with kinetic studies (stopped-flow fluorescence) to measure nucleotide incorporation rates .
Q. How can researchers mitigate anomer formation during synthesis, and what analytical methods validate stereochemical purity?
Anomeric mixtures often arise during deprotection. Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to separate α/β anomers. Optimize reaction conditions (e.g., solvent polarity, temperature) to favor the β-anomer, which is biologically active in most cases .
Q. What role does the N4-benzoyl group play in modulating cellular uptake or pharmacokinetics?
The benzoyl moiety enhances lipophilicity, improving membrane permeability. Compare logP values (via shake-flask method) of benzoylated vs. deprotected analogs. Assess intracellular concentrations using LC-MS in primary hepatocytes to correlate modifications with bioavailability .
Methodological Notes
- Synthesis Optimization : highlights the use of TMSOTf for glycosidic bond formation, reducing side reactions.
- Structural Analysis : emphasizes northern sugar conformations in 4'S-FMAU, which can be confirmed via F-NMR or circular dichroism.
- Enzymatic Studies : and recommend fluorinated cytidine derivatives as probes for DNA methyltransferase mechanisms via bisulfite sequencing or fluorimetric assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
